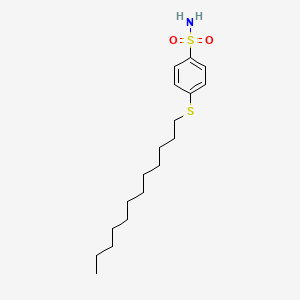![molecular formula C10H17N3O2 B14632957 1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol CAS No. 54189-83-2](/img/structure/B14632957.png)
1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group, a hydroxyl group, and a pyridazinyl group attached to a propanol backbone. It is a chiral molecule, meaning it has non-superimposable mirror images.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol typically involves the reaction of propylene oxide with an appropriate amine and pyridazine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium hydroxide or potassium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to remove impurities and obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The pyridazinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridazinyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-propanol: A simpler amino alcohol with similar functional groups.
3-Amino-1-propanol: Another amino alcohol with a different structural arrangement.
1-Aminopropan-2-ol: A chiral amino alcohol with similar properties.
Uniqueness
1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol is unique due to the presence of the pyridazinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
54189-83-2 |
|---|---|
Molekularformel |
C10H17N3O2 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
1-(propan-2-ylamino)-3-pyridazin-3-yloxypropan-2-ol |
InChI |
InChI=1S/C10H17N3O2/c1-8(2)11-6-9(14)7-15-10-4-3-5-12-13-10/h3-5,8-9,11,14H,6-7H2,1-2H3 |
InChI-Schlüssel |
FCHHWNIIBDEKBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(COC1=NN=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)
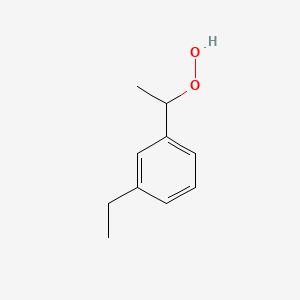
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)
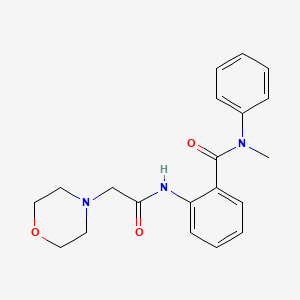
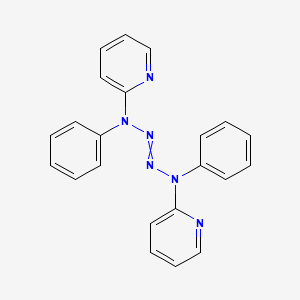

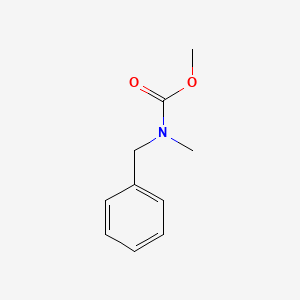
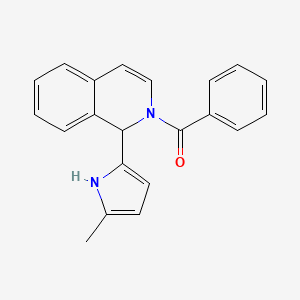
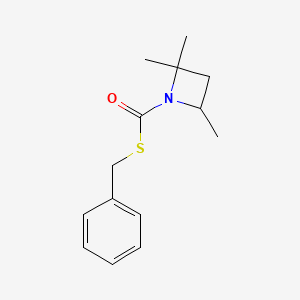
![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
silane](/img/structure/B14632940.png)
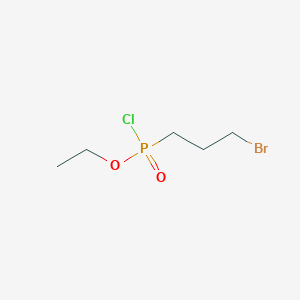
![3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14632950.png)
